molecular formula C14H8F3NO5 B5154885 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid CAS No. 7401-61-8

3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid

Cat. No.: B5154885
CAS No.: 7401-61-8
M. Wt: 327.21 g/mol
InChI Key: GZPGTEAZLDBVSZ-UHFFFAOYSA-N
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Description

3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid typically involves the nitration of a precursor compound, such as 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid. The nitration process can be carried out using mixed acid (a combination of nitric acid and sulfuric acid) under controlled conditions. The optimized reaction temperature is around 308 K, with a molar ratio (M-ratio) of 1.6 and a nitration-to-sulfonation (N/S) ratio of 0.57 .

Industrial Production Methods

In an industrial setting, the continuous flow nitration method is often employed to achieve high conversion rates and selectivity. This method involves the use of droplet-based microreactors, which allow for precise control over reaction parameters and improved safety due to the exothermic nature of the nitration process .

Chemical Reactions Analysis

Types of Reactions

3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid can undergo various chemical reactions, including:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of functional groups on the aromatic ring.

Common Reagents and Conditions

    Nitration: Mixed acid (nitric acid and sulfuric acid) at 308 K.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using reagents like chlorine or bromine under appropriate conditions.

Major Products

    Reduction: 3-[4-amino-2-(trifluoromethyl)phenoxy]benzoic acid.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, its derivatives can act as androgen receptor antagonists, inhibiting the activation of the androgen receptor and thereby reducing the growth of androgen-dependent prostate cancer cells . The nitro group plays a crucial role in retaining antagonistic activity towards the androgen receptor.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid
  • 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide

Uniqueness

3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid is unique due to the presence of both a nitro group and a trifluoromethyl group, which confer distinct chemical properties and reactivity. These functional groups enhance its potential as a precursor for synthesizing compounds with specific biological activities and material properties .

Properties

IUPAC Name

3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO5/c15-14(16,17)11-7-9(18(21)22)4-5-12(11)23-10-3-1-2-8(6-10)13(19)20/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPGTEAZLDBVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290475
Record name 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7401-61-8
Record name NSC68882
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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